Metabolic Stability Differentiation: 2,6-Difluorophenyl vs. Unsubstituted Phenyl and Mono-Fluorinated Analogs
The 2,6-difluorophenyl motif in the target compound provides dual metabolic shielding: both ortho positions on the aniline ring are blocked by fluorine atoms, which are established to resist CYP450-mediated hydroxylation at these positions [1]. In contrast, the m-tolyl analog (CAS 2034300-54-2) and 2-methoxyphenyl analog retain oxidizable C–H bonds at positions ortho and para to the urea nitrogen. Quantitative data from a structurally analogous chemotype—N-(2,6-difluorophenyl)pyrimidine-4-carboxamides—demonstrated a >5-fold improvement in human liver microsomal half-life (t₁/₂: 87 min vs. <15 min for the unsubstituted phenyl comparator) [2]. While this data is cross-chemotype, the shared 2,6-difluorophenyl urea pharmacophore supports class-level inference of a similar metabolic advantage for the target compound relative to non-fluorinated or mono-fluorinated analogs [1].
| Evidence Dimension | Predicted metabolic stability (human liver microsome intrinsic clearance) |
|---|---|
| Target Compound Data | 2,6-difluorophenyl substitution predicted to reduce CYP-mediated oxidative metabolism (no direct experimental data available for this specific compound) |
| Comparator Or Baseline | N-(unsubstituted phenyl) analog: predicted high intrinsic clearance; N-(m-tolyl) analog (CAS 2034300-54-2): predicted moderate clearance due to benzylic oxidation liability |
| Quantified Difference | Cross-chemotype inference: ~5.8-fold increase in microsomal t₁/₂ for 2,6-difluorophenyl vs. unsubstituted phenyl in related carboxamide series [2] |
| Conditions | Inferred from human liver microsome stability data on N-(2,6-difluorophenyl)pyrimidine-4-carboxamide analogs; no direct experimental data for the target compound |
Why This Matters
For procurement decisions involving cell-based screening campaigns, compounds with higher predicted metabolic stability reduce the risk of false-negative results caused by rapid compound depletion in long-duration assays.
- [1] Böhm, H.-J.; Banner, D.; Bendels, S.; Kansy, M.; Kuhn, B.; Müller, K.; Obst-Sander, U.; Stahl, M. Fluorine in Medicinal Chemistry. ChemBioChem 2004, 5 (5), 637–643. (Comprehensive review of fluorine substitution effects on metabolic stability.) View Source
- [2] Stepan, A.F.; Mascitti, V.; Beaumont, K.; Kalgutkar, A.S. Metabolism-Guided Drug Design: Perspectives from a Small-Molecule Caco-2 Permeability and Human Liver Microsome Stability Dataset. Med. Chem. Commun. 2013, 4, 631–652. (Quantitative microsomal stability data for 2,6-difluorophenyl-containing carboxamide series.) View Source
